![molecular formula C20H21Cl2N5O4 B283174 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound is a type of oxadiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide include its ability to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor. This inhibition can lead to a decrease in cancer cell growth and proliferation and a decrease in blood pressure, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the body. This allows for more targeted and specific research. However, a limitation of using this compound is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One potential direction is to explore its potential as a treatment for cancer. Specifically, further research could focus on its ability to inhibit tyrosine kinase enzymes and its potential to be used in combination with other cancer treatments. Another direction could be to investigate its potential as a treatment for hypertension. Further research could focus on its ability to inhibit the angiotensin II type 1 receptor and its potential to be used in combination with other blood pressure medications.
In conclusion, 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has potential applications in drug development. Its ability to selectively inhibit certain enzymes and receptors in the body makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
The synthesis of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate compound. This intermediate is then reacted with ethylenediamine and triethyl orthoformate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and receptors in the body. This compound has been studied for its ability to inhibit the activity of tyrosine kinase enzymes, which play a role in cancer cell growth and proliferation. Additionally, this compound has been shown to have an inhibitory effect on the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Eigenschaften
Molekularformel |
C20H21Cl2N5O4 |
---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
4-amino-N-[2-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O4/c1-29-17-9-12(10-24-7-8-25-20(28)18-19(23)27-31-26-18)5-6-16(17)30-11-13-14(21)3-2-4-15(13)22/h2-6,9,24H,7-8,10-11H2,1H3,(H2,23,27)(H,25,28) |
InChI-Schlüssel |
OLAUUHVBBBGOKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.